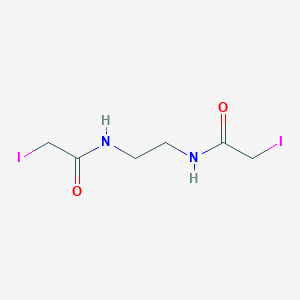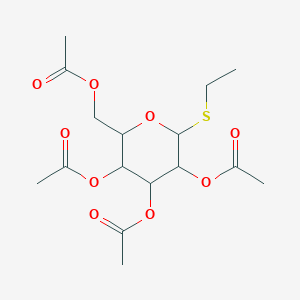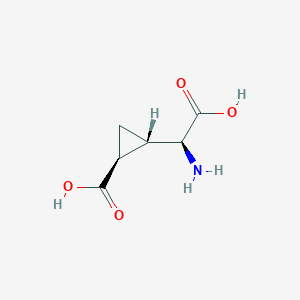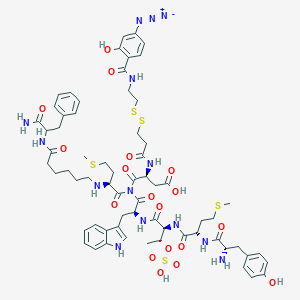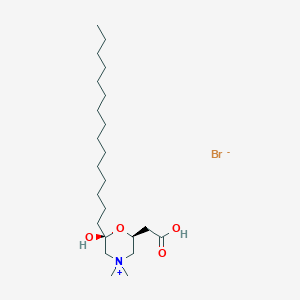
D,L-Homotryptofano
Descripción general
Descripción
D,L-Homotryptophan is a synthetic amino acid with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an indole functional group
Aplicaciones Científicas De Investigación
D,L-Homotryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
Target of Action
D,L-Homotryptophan is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives often interact with enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (ido) .
Mode of Action
It’s known that tryptophan and its derivatives can influence the function of enzymes involved in tryptophan metabolism . For instance, N-methyl-tryptophan is a potent inhibitor of IDO
Biochemical Pathways
D,L-Homotryptophan, as a derivative of tryptophan, may be involved in the tryptophan metabolism pathway . Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the compound reaches its target, how long it stays in the body, and how it’s eliminated .
Result of Action
This could potentially have effects on a range of biological processes, from immune response to neurological function .
Análisis Bioquímico
Biochemical Properties
D,L-Homotryptophan is a fine chemical that is used as a building block in the synthesis of complex compounds . It has been used as a reagent, speciality chemical, and intermediate
Cellular Effects
D,L-Homotryptophan has been found to have a strong binding affinity to the FG loop of the T-cell receptor (TCR) C domains . This interaction alters T-cell signaling, which could have implications for immune responses .
Molecular Mechanism
Its strong binding affinity to the TCR C domains suggests that it may exert its effects through binding interactions with these biomolecules .
Metabolic Pathways
D,L-Homotryptophan is involved in the tryptophan metabolic pathways, which include the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D,L-Homotryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan derivatives. The reaction typically requires a base, such as sodium hydride, and an alkylating agent, such as bromoethane. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of D,L-Homotryptophan often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using tryptophan synthase or other related enzymes can be employed to produce the desired compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: D,L-Homotryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of D,L-Homotryptophan.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Comparación Con Compuestos Similares
Tryptophan: An essential amino acid with a similar indole structure.
N-acetyl-D-tryptophan: A derivative of tryptophan with an acetyl group.
L-β-homotryptophan: A related compound with a similar structure but different stereochemistry
Uniqueness: D,L-Homotryptophan is unique due to its synthetic origin and the presence of both D- and L- enantiomers, which can exhibit different biological activities. This dual nature allows for a broader range of applications and interactions compared to its naturally occurring counterparts .
Propiedades
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZXDVMJPTFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399986, DTXSID101300614 | |
| Record name | D,L-Homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-92-7, 26988-87-4 | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D,L-Homotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Amino-1H-indole-3-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






